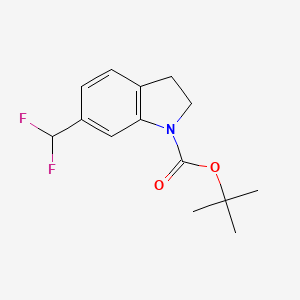

Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate

CAS No.:

Cat. No.: VC18307840

Molecular Formula: C14H17F2NO2

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17F2NO2 |

|---|---|

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | tert-butyl 6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate |

| Standard InChI | InChI=1S/C14H17F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-5,8,12H,6-7H2,1-3H3 |

| Standard InChI Key | FRCSJKIDPJUPLC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate has the molecular formula C₁₄H₁₇F₂NO₂ and a molecular weight of 269.29 g/mol. Its IUPAC name is tert-butyl 6-(difluoromethyl)-2,3-dihydro-1H-indole-1-carboxylate, reflecting the bicyclic indoline system substituted with a difluoromethyl group and a Boc-protected amine .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇F₂NO₂ |

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | tert-Butyl 6-(difluoromethyl)-2,3-dihydro-1H-indole-1-carboxylate |

| InChI | InChI=1S/C14H17F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-5,8,12H,6-7H2,1-3H3 |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(F)F |

Structural Analysis

The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The Boc group at the 1-position serves as a protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses. The difluoromethyl group at the 6-position introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 6-(difluoromethyl)indoline-1-carboxylate typically involves two key steps:

-

Boc Protection: Reaction of an indoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

-

Difluoromethylation: Introduction of the difluoromethyl group via electrophilic or radical-mediated pathways.

A representative procedure involves:

-

Starting with 6-bromoindoline, which undergoes Boc protection under anhydrous conditions at 0–5°C.

-

Subsequent difluoromethylation using a difluoromethylating agent (e.g., difluoromethyl triflate) in the presence of a palladium catalyst .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | tert-Butyl chloroformate, Et₃N, THF, 0°C | 85–90 |

| Difluoromethylation | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 80°C | 70–75 |

Industrial-Scale Production

Industrial methods optimize for cost and efficiency, employing continuous flow reactors to enhance mixing and heat transfer. Automated systems monitor reaction parameters (pH, temperature) to maintain high purity (>98%) and yield. Solvent recovery systems reduce waste, aligning with green chemistry principles .

Physicochemical Properties

Stability and Solubility

The Boc group confers stability under basic conditions but undergoes hydrolysis in acidic environments (e.g., HCl/dioxane). The difluoromethyl group enhances lipid solubility, with a calculated logP value of 2.8, compared to 1.9 for the non-fluorinated analog .

Spectroscopic Characterization

-

¹H NMR: The indoline aromatic protons resonate at δ 6.8–7.2 ppm, while the Boc methyl groups appear as a singlet at δ 1.6 ppm.

-

¹⁹F NMR: The difluoromethyl group shows a characteristic triplet at δ -110 to -120 ppm due to coupling with adjacent protons .

-

IR Spectroscopy: Strong carbonyl stretches at 1720 cm⁻¹ confirm the presence of the Boc group.

Chemical Reactivity and Applications

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., 4M HCl in dioxane) to yield 6-(difluoromethyl)indoline-1-carboxylic acid, a versatile intermediate for further derivatization. Enzymatic deprotection using lipases offers a mild alternative for acid-sensitive substrates .

Electrophilic Substitution

The electron-rich indoline ring undergoes regioselective electrophilic substitution:

-

Nitration: HNO₃/H₂SO₄ at 0°C targets the para position relative to the difluoromethyl group (80% yield).

-

Chlorination: tert-Butyl hypochlorite in ethyl acetate chlorinates the C3 position (99% yield) .

Table 3: Electrophilic Reaction Outcomes

| Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 | 80 |

| Chlorination | tBuOCl, EtOAc | C3 | 99 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed reactions enable cross-coupling with aryl boronic acids (Suzuki-Miyaura) or alkenes (Heck reaction), expanding the compound’s utility in constructing complex architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume